5-Chloro-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active compounds.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including the use of palladium-catalyzed reactions and purification processes such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyridazine rings.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amino derivatives.
Scientific Research Applications
5-Chloro-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Biology: It is used in biological assays to study its effects on various cellular processes.
Pharmaceuticals: The compound is explored as a potential drug candidate for treating various diseases.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The pyridine and pyridazine rings allow the compound to bind to proteins and enzymes, inhibiting their activity. This binding can disrupt various biological pathways, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorobenzoyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- Pyrido[2,3-d]pyrimidines
Uniqueness
5-Chloro-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of pyridine, pyridazine, and piperazine rings. This structure provides a distinct geometry that enhances its binding affinity to specific molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
5-chloro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN7/c20-16-10-14(11-21)12-23-19(16)27-8-6-26(7-9-27)18-4-3-17(24-25-18)15-2-1-5-22-13-15/h1-5,10,12-13H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEZDPAAEZRQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=C(C=C(C=N4)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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